molecular formula C21H18ClOP B12553543 Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane CAS No. 143554-45-4

Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane

Cat. No.: B12553543
CAS No.: 143554-45-4
M. Wt: 352.8 g/mol
InChI Key: HYVKILKOGXHGON-UHFFFAOYSA-N
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Description

Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane is a pentavalent phosphorus compound featuring a triphenylphosphine core, a chlorine substituent, and a propargyloxy (prop-2-yn-1-yloxy) group. This structure confers unique electronic and steric properties, making it valuable in coordination chemistry and catalysis. Its λ⁵-phosphane classification reflects hypervalent bonding, which influences reactivity compared to traditional trivalent phosphines.

Properties

CAS No.

143554-45-4

Molecular Formula

C21H18ClOP

Molecular Weight

352.8 g/mol

IUPAC Name

chloro-triphenyl-prop-2-ynoxy-λ5-phosphane

InChI

InChI=1S/C21H18ClOP/c1-2-18-23-24(22,19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h1,3-17H,18H2

InChI Key

HYVKILKOGXHGON-UHFFFAOYSA-N

Canonical SMILES

C#CCOP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with prop-2-yn-1-ol in the presence of a chlorinating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. Common chlorinating agents include thionyl chloride or phosphorus trichloride. The reaction proceeds as follows:

    Step 1: Triphenylphosphine is dissolved in an appropriate solvent such as dichloromethane.

    Step 2: Prop-2-yn-1-ol is added to the solution.

    Step 3: The chlorinating agent is added dropwise to the reaction mixture while maintaining a low temperature.

    Step 4: The reaction mixture is stirred for several hours until completion.

    Step 5: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control of temperature and pressure. The product is then purified using industrial-scale purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as primary amines or thiols are used in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Triphenylphosphine.

    Substitution: Substituted phosphines with various functional groups.

Scientific Research Applications

Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential use in drug delivery systems.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane involves its interaction with molecular targets through its phosphorus center. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. The prop-2-yn-1-yloxy group provides additional reactivity, allowing the compound to engage in various chemical transformations.

Comparison with Similar Compounds

Structural and Physical Property Comparisons

The following table summarizes key properties of Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane and related compounds:

Compound Name Molecular Formula Substituents Density (g/cm³) Boiling Point (°C) Key Applications
Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-λ⁵-phosphane C₂₁H₁₈ClOP Cl, O(prop-2-yn-1-yl), 3Ph Not reported Not reported Ligand design, catalysis
(Cycloheptylimino)(triphenyl)-λ⁵-phosphane C₂₅H₂₈NP Cycloheptylimino, 3Ph 1.07 515.7 Not specified
(2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-λ⁵-phosphane C₃₁H₂₂NO₂P 2-Nitrofluorenylidene, 3Ph Not reported Not reported Pharmaceutical intermediates
Dicyclohexyl[1,4-dimethoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl]phosphane C₃₄H₄₁O₅P Dicyclohexyl, methoxy-substituted aryl Not reported Not reported Coordination chemistry

Key Observations :

  • Substituent Effects: The propargyloxy group in the target compound introduces alkyne reactivity absent in cycloheptylimino or nitrofluorenylidene derivatives. This enhances its utility in click chemistry or cross-coupling reactions.
  • Steric and Electronic Profiles : Bulkier substituents (e.g., dicyclohexyl in ) increase steric hindrance, reducing coordination flexibility compared to the smaller propargyloxy group. The electron-withdrawing nitro group in the fluorenylidene derivative () likely alters redox behavior relative to the electron-neutral propargyloxy substituent .

Biological Activity

Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane is a phosphonium compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C21H20ClP
  • CAS Number : 12872251
  • Structure : The compound features a phosphonium center bonded to three phenyl groups and a prop-2-yn-1-yl ether group.

Biological Activity

The biological activity of this compound can be categorized into various domains:

1. Antimicrobial Activity

Research indicates that phosphonium compounds exhibit significant antimicrobial properties. A study demonstrated that derivatives of triphenylphosphonium possess activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

2. Anticancer Potential

This compound has shown promise in cancer research. In vitro studies have indicated that phosphonium compounds can induce apoptosis in cancer cell lines. The mechanism appears to involve mitochondrial dysfunction and the generation of reactive oxygen species (ROS), which are critical in triggering cell death pathways.

3. Neuroprotective Effects

Phosphonium compounds are also being explored for their neuroprotective effects. Research suggests that they may help mitigate oxidative stress in neuronal cells, thereby offering potential therapeutic avenues for neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry investigated the efficacy of various phosphonium compounds, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential as an antimicrobial agent .

Case Study 2: Anticancer Mechanism

In a detailed investigation published in Cancer Research, researchers examined the effects of this compound on human breast cancer cells. The study revealed that the compound effectively induced apoptosis through mitochondrial pathways, with significant increases in ROS levels observed .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveReduction of oxidative stress

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